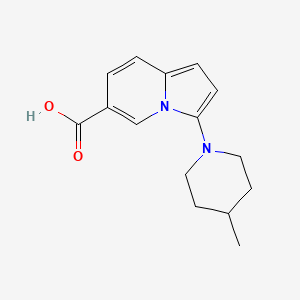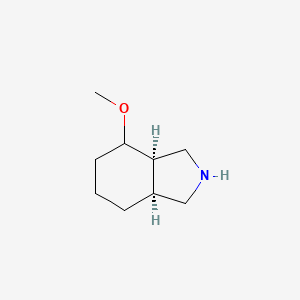![molecular formula C11H15N3O3 B8111324 Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxamide](/img/structure/B8111324.png)
Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxamide" is a synthetic compound known for its unique structural and functional characteristics. This compound is a member of a diverse class of heterocyclic compounds that have applications spanning various fields including chemistry, biology, and medicine. The intricate structure of this compound imparts it with unique chemical and biological properties, making it an important molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxamide generally involves multi-step synthetic processes. The synthesis typically begins with the preparation of the octahydropyrano[3,2-B]pyrrol intermediate, which is achieved through a series of cyclization reactions. This intermediate is then subjected to further modifications, including the formation of the isoxazole ring via 1,3-dipolar cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as batch processing or continuous flow synthesis. These methods are optimized to ensure high yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent choice, and catalysts, are critical factors for the efficient industrial-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: : Reduction reactions can be performed to modify the functional groups or reduce the compound to a simpler form.
Substitution: : The compound undergoes substitution reactions where functional groups are replaced with others, potentially modifying its activity and properties.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce simpler amide or amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways, providing insights into synthetic organic chemistry.
Biology
In biological research, this compound serves as a probe or modulator for studying various biochemical pathways. Its interactions with biological molecules can help elucidate mechanisms of action and potential therapeutic targets.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Studies may focus on its efficacy, toxicity, and mechanism of action in treating various diseases or conditions.
Industry
Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it valuable for the development of novel products.
Mecanismo De Acción
The mechanism by which Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound can modulate biological pathways, leading to changes in cellular function or signaling.
Comparación Con Compuestos Similares
Similar Compounds
Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-4-Carboxamide: : Differing by a single carbon atom position in the isoxazole ring, this compound exhibits similar but distinct chemical and biological properties.
Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Oxazole-5-Carboxamide:
Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxylate: : An ester derivative with different solubility and reactivity profiles.
Uniqueness
What sets Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxamide apart is its specific structural configuration, which imparts unique chemical reactivity and biological activity. These unique attributes make it an important compound for both research and practical applications.
Hopefully, you now have a comprehensive understanding of this compound
Propiedades
IUPAC Name |
N-[(3S,3aR,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-3-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-11(9-3-4-13-17-9)14-8-6-12-7-2-1-5-16-10(7)8/h3-4,7-8,10,12H,1-2,5-6H2,(H,14,15)/t7-,8-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMWRLHWKCCULG-OYNCUSHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(CN2)NC(=O)C3=CC=NO3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@H](CN2)NC(=O)C3=CC=NO3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One](/img/structure/B8111246.png)
![N-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Acetamide](/img/structure/B8111247.png)
![1-Methyl-4-((2-methylthiazol-4-yl)methyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B8111257.png)
![(2-((Tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine](/img/structure/B8111265.png)
![3-((4-methylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine](/img/structure/B8111286.png)
![1-Ethyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8111292.png)
![4-Isobutyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B8111293.png)
![(2-Methylpyrrolidin-1-Yl)(4,5,6,7-Tetrahydro-1H-Pyrazolo[4,3-C]Pyridin-3-Yl)Methanone](/img/structure/B8111299.png)

![(4aS,8R,8aS)-N-(furan-2-ylmethyl)-N-methyloctahydro-2H-pyrano[3,2-c]pyridin-8-amine](/img/structure/B8111323.png)
![N-Methyl-N-((4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)Methyl)Propan-2-Amine](/img/structure/B8111329.png)
![(2R,3aR,6aR)-N,N-dimethylhexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide](/img/structure/B8111334.png)
![2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B8111348.png)
